4-Bromo-2-chlorophenol

Catalog No.
S577319
CAS No.
3964-56-5
M.F
C6H4BrClO
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chlorophenol

CAS Number

3964-56-5

Product Name

4-Bromo-2-chlorophenol

IUPAC Name

4-bromo-2-chlorophenol

Molecular Formula

C6H4BrClO

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H

InChI Key

VIBJPUXLAKVICD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Cl)O

Synonyms

4-bromo-2-chlorophenol

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)O
  • Metabolite of an Organophosphorus Pesticide

    4-BCP is a breakdown product, or metabolite, of the insecticide profenofos []. Profenofos is an organophosphorus pesticide that disrupts the nervous system of insects. When the body breaks down profenofos, 4-BCP is one of the resulting compounds []. Research on 4-BCP in this context focuses on its usefulness as a biomarker of profenofos exposure. Because 4-BCP is unique to profenofos metabolism, its presence in urine can be a reliable indicator of profenofos exposure in humans []. This is helpful for monitoring agricultural workers and others who may be exposed to profenofos.

  • Environmental Fate and Interactions

    Another area of research explores the environmental behavior of 4-BCP. Studies have shown that certain fungi can break down 4-BCP through a process called enzyme-catalyzed copolymerization []. This suggests that these fungi may play a role in the natural degradation of 4-BCP in the environment. Additionally, research has identified 4-BCP as a potential contaminant that can cause an unpleasant taste (organoleptic taint) in melons. This is an ongoing area of investigation to understand how 4-BCP might enter the food chain and impact food quality.

4-Bromo-2-chlorophenol is an organic compound with the molecular formula C₆H₄BrClO and a molecular weight of 207.45 g/mol. It consists of a phenolic structure with bromine and chlorine substituents at the 4 and 2 positions, respectively. This compound is known for its role as an intermediate in various chemical syntheses, particularly in the production of pesticides and pharmaceuticals. Its physical properties include a melting point range of 47-51 °C and a boiling point of approximately 232-235 °C .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 4-bromo-2-chlorophenol.

As with most halophenols, 4-bromo-2-chlorophenol should be handled with care due to potential health hazards. Specific data on its toxicity is not available, but similar halophenols can be irritating to the skin, eyes, and respiratory system. Due to the presence of halogens, it may also be relatively stable and persistent in the environment []. Always follow proper laboratory safety protocols when handling unknown compounds.

, primarily due to its reactive halogen substituents. Key reactions include:

  • Bromination: It can undergo further bromination under specific conditions to yield more brominated phenols.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidative products.

These reactions are significant for synthesizing more complex organic molecules or modifying existing compounds for enhanced activity .

4-Bromo-2-chlorophenol is noted for its biological activity as a metabolite of the organophosphate pesticide profenofos. It is formed through the detoxification process mediated by cytochrome P450 enzymes, particularly CYP2B6, CYP2C19, and CYP3A4 . This compound serves as a sensitive biomarker for exposure to profenofos, indicating its potential utility in environmental and health monitoring.

Additionally, it exhibits toxicity characteristics, including skin irritation and potential respiratory effects upon exposure. Long-term exposure may lead to persistent asthma-like symptoms .

The synthesis of 4-bromo-2-chlorophenol can be achieved through several methods:

  • Bromination of 2-Chlorophenol: The most common method involves reacting 2-chlorophenol with bromine in the presence of carbon tetrachloride at room temperature. This method yields high purity and selectivity for the desired product while minimizing undesired isomers .
  • Electrophilic Aromatic Substitution: Other synthetic routes may involve electrophilic aromatic substitution reactions using various brominating agents under controlled conditions.

These methods highlight the compound's versatility in synthetic organic chemistry.

4-Bromo-2-chlorophenol finds applications in various fields:

  • Pesticide Production: It serves as an intermediate in synthesizing insecticides, particularly phosphoric acid esters.
  • Pharmaceuticals: The compound is utilized in developing certain pharmaceutical agents due to its biological activity.
  • Research: It is used as a reagent in biochemical assays and studies related to enzymatic activities and metabolic pathways.

These applications underscore its significance in both industrial and research settings.

Studies have shown that 4-bromo-2-chlorophenol interacts with various cytochrome P450 enzymes during metabolism, which affects its biological activity and toxicity profile. The enzyme kinetics indicate that CYP2C19 has the highest affinity for converting profenofos to this metabolite, followed by CYP2B6 and CYP3A4 . Understanding these interactions is crucial for assessing the compound's safety and efficacy in agricultural and pharmaceutical applications.

Several compounds exhibit structural similarities to 4-bromo-2-chlorophenol. Here are some notable examples:

CompoundStructureUnique Features
2-ChlorophenolC₆H₅ClOPrecursor for 4-bromo-2-chlorophenol synthesis
4-Chloro-2-bromophenolC₆H₄BrClOBromine at the para position; different reactivity
4-Bromo-3-chlorophenolC₆H₄BrClOChlorine at the meta position; different biological activity
ProfenofosC₉H₁₁BrClO₂PSActive pesticide that metabolizes to 4-bromo-2-chlorophenol

The uniqueness of 4-bromo-2-chlorophenol lies in its specific halogenation pattern, which influences its reactivity and biological properties compared to these similar compounds. Its role as a metabolite specifically linked to profenofos further distinguishes it within this group.

XLogP3

3.1

Boiling Point

233.5 °C

Melting Point

50.5 °C

UNII

994SJ34D8P

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3964-56-5

Wikipedia

4-bromo-2-chlorophenol

Dates

Modify: 2023-08-15

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